molecular formula C8H12N2O2S B3016575 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid CAS No. 2137740-05-5

5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B3016575
CAS No.: 2137740-05-5
M. Wt: 200.26
InChI Key: SIQRVOAVXHNONS-UHFFFAOYSA-N
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Description

5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid is a high-value heterocyclic building block designed for medicinal chemistry and agrochemical research. This compound features a multifunctional thiazole core, a structure recognized for its significant and broad-spectrum biological activities . The molecule serves as a versatile synthon; the carboxylic acid and amino groups provide distinct handles for synthetic modification, enabling the construction of diverse amide and ester derivatives for structure-activity relationship (SAR) studies . In pharmaceutical research, the thiazole ring is a privileged scaffold in drug discovery. Molecules containing the thiazole moiety have demonstrated a wide range of therapeutic potentials, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities . Specifically, amino-thiazole-carboxylic acid derivatives have been investigated as modulators of P-glycoprotein (P-gp) for overcoming multidrug resistance in cancer therapy . Furthermore, analogous structures have shown promise as systemic acquired resistance (SAR) inducers in agrochemical research, exhibiting notable fungicidal and antiviral activity against pathogens like tobacco mosaic virus . The tert-butyl group confers distinct steric and electronic properties, which can be critical for optimizing a compound's affinity for biological targets and its overall metabolic profile. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

5-amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(7(11)12)6(9)13-10-5/h9H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRVOAVXHNONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid serves as a building block for the construction of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of drugs with antimicrobial, anticancer, or anti-inflammatory properties. Researchers are exploring its use as a scaffold for the development of new therapeutic agents.

Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the modification of material properties, making it useful in the development of coatings, adhesives, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the amino and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Features
5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid tert-butyl Amino (-NH₂) High steric hindrance, increased lipophilicity (logP ~2–3 estimated)
5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid Methyl Amino (-NH₂) Lower steric bulk; density: 1.532 g/cm³, boiling point: 220.2°C
5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid Methyl Cyclopropylamino (-NH-C₃H₅) Rigid cyclopropyl ring; potential for enhanced conformational selectivity
5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid Methyl Methoxycarbonylamino (-NH-CO-OCH₃) Electron-withdrawing group; reduced basicity of amino group
5-{[(tert-Butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid Methyl Boc-protected amino (-NH-Boc) Enhanced stability for synthetic intermediates; MW: 272.29 g/mol
5-Bromo-1,2-thiazole-4-carboxylic acid None Bromine (-Br) Electrophilic halogen for cross-coupling reactions; CAS: 1651166-54-9

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to the methyl analog (logP ~1.3 for methyl vs. estimated ~2–3 for tert-butyl).
  • Solubility: The bulky tert-butyl group may reduce aqueous solubility relative to smaller substituents like methyl or cyclopropylamino.
  • Thermal Stability : The tert-butyl group could enhance thermal stability due to steric protection of the thiazole ring.

Research and Application Trends

  • Medicinal Chemistry : The tert-butyl variant’s lipophilicity makes it suitable for CNS-targeting molecules.
  • Material Science : Brominated analogs () are leveraged in polymer and agrochemical synthesis.
  • Challenges : Steric hindrance in tert-butyl derivatives may complicate further functionalization (e.g., amide coupling).

Biological Activity

5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 174.23 g/mol

This compound features an amino group, a carboxylic acid group, and a thiazole ring, which are critical for its biological activities.

Thiazole derivatives, including this compound, are known to interact with various biological targets:

  • Antimicrobial Activity : Thiazoles have been reported to disrupt bacterial cell membranes and inhibit essential enzymes.
  • Antitumor Activity : The compound may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Neuroprotective Effects : Some thiazole derivatives exhibit protective effects on neuronal cells by modulating neurotransmitter receptors.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study demonstrated that this compound exhibited activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/mL
Escherichia coli0.50 mg/mL
Bacillus cereus0.30 mg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Thiazole derivatives have shown promise in cancer research. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (cervical cancer)15.0Induction of apoptosis
MCF7 (breast cancer)12.5Cell cycle arrest
A549 (lung cancer)20.0Inhibition of proliferation

The anticancer activity is attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Neuroprotective Effects

Recent studies have indicated that thiazole derivatives can act as modulators of AMPA receptors, which play a crucial role in excitatory neurotransmission:

  • GluA2 AMPA Receptor Modulation : The compound has been shown to act as a negative allosteric modulator, affecting receptor activity and potentially offering neuroprotective benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The study concluded that this compound exhibited significant antibacterial activity against resistant strains of bacteria.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

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